Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-

Description

Nomenclature and Classification

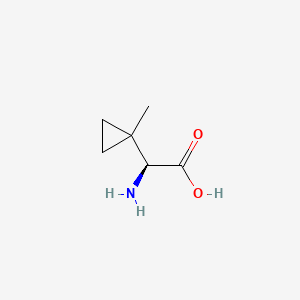

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- is systematically named as (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound is assigned Chemical Abstracts Service registry number 78213-60-2 and carries the molecular formula C6H11NO2 with a molecular weight of 129.157 daltons. Alternative nomenclature includes 2-(1-methylcyclopropyl)glycine, reflecting its structural relationship to the simplest amino acid glycine.

The compound's structural identity can be precisely described through its canonical Simplified Molecular Input Line Entry System representation as CC1(CC1)C(C(=O)O)N, while the isomeric representation CC1(CC1)C@@HN specifically denotes the (S)-stereochemical configuration. The International Chemical Identifier key BCTQUNGXIVZUSB-SCSAIBSYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

From a classification perspective, this compound belongs to the category of non-proteinogenic amino acids, specifically representing a cycloalkyl amino acid derivative. The presence of the cyclopropane ring system places it within the broader class of strained carbocyclic amino acids, which are recognized for their unique conformational properties and biological activities. The (S)-stereochemical designation indicates the absolute configuration at the alpha-carbon center, which is crucial for its biological recognition and activity patterns.

Table 1: Chemical Identity and Physical Properties

Historical Context and Discovery

The discovery of cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- traces back to natural product isolation studies focusing on actinomycete fermentation broths. Specifically, L-2-(1-methylcyclopropyl)glycine was first isolated from the fermentation broth of an actinomycete strain designated PA-4046, which was later identified as belonging to the genus Micromonospora. This discovery represented a significant milestone in the identification of novel amino acid structures produced by microbial secondary metabolism.

The isolation process involved systematic screening of actinomycete cultures for the production of novel bioactive compounds. The compound was initially detected through its antimicrobial activity against Escherichia coli in synthetic medium, which prompted further purification and structural characterization efforts. The structural elucidation employed standard analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the unique cyclopropane-containing amino acid structure.

This discovery contributed to the growing understanding of the biosynthetic capabilities of actinomycetes, which are renowned for their production of structurally diverse secondary metabolites. The identification of this compound expanded the known repertoire of naturally occurring amino acid derivatives and provided insights into the enzymatic mechanisms capable of constructing strained ring systems within biological contexts.

The compound's natural occurrence has been further documented in marine-derived microorganisms, with extraction reported from kelp-associated bacterial communities. This broader distribution pattern suggests that the biosynthetic pathways for cyclopropane-containing amino acids may be more widespread in nature than initially recognized, potentially representing an important class of bioactive natural products.

Significance in Organic and Medicinal Chemistry

The significance of cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- in organic chemistry stems primarily from its unique structural features and the synthetic challenges associated with its preparation. The compound represents an important model system for understanding the synthesis and reactivity of cyclopropane-containing amino acids, which are valuable building blocks for pharmaceutical development. The strained nature of the cyclopropane ring imparts distinctive conformational properties that can be exploited in drug design to achieve specific binding interactions with biological targets.

Synthetic approaches to this compound class have employed various methodologies including alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of gamma-substituted amino acid derivatives, and alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates. These synthetic strategies have contributed to the development of general methods for constructing cyclopropane-containing amino acids, which find applications in peptide synthesis and drug discovery programs.

From a medicinal chemistry perspective, the compound has demonstrated promising biological activities that distinguish it from conventional amino acids. Research investigations have revealed potential antitumor, antiviral, and antibacterial properties, suggesting its utility as a lead structure for pharmaceutical development. The compound's ability to modulate biological pathways through mechanisms distinct from natural amino acids makes it particularly attractive for developing therapeutics with novel modes of action.

Table 2: Biological Activity Profile

The compound's role in plant biochemistry has also been established through its relationship to 1-aminocyclopropane-1-carboxylic acid, which serves as a precursor to the plant hormone ethylene. This connection highlights the broader significance of cyclopropane-containing amino acids in biological systems and their potential applications in agricultural biotechnology. The compound's ability to influence ethylene-independent signaling pathways suggests additional therapeutic targets beyond traditional pharmaceutical applications.

Recent research has focused on understanding the compound's mechanism of action at the molecular level, particularly its interactions with glutamate receptors and calcium-containing ion currents. These studies have revealed that the compound can function as an exogenous partial agonist of mammalian N-methyl-D-aspartate receptors, indicating potential applications in neuropharmacology. The unique three-dimensional structure imposed by the cyclopropane ring system appears to be crucial for these specific receptor interactions, highlighting the importance of conformational constraints in drug design.

Properties

IUPAC Name |

(2S)-2-amino-2-(1-methylcyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQUNGXIVZUSB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228859 | |

| Record name | Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-60-2 | |

| Record name | 2-(1-Methylcyclopropyl)glycine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-METHYLCYCLOPROPYL)GLYCINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3A0Q869B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Glycine Equivalents with 1,2-Electrophiles

One of the primary synthetic routes to cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- involves the alkylation of glycine equivalents using 1,2-electrophiles. This method capitalizes on the nucleophilicity of glycine derivatives and the electrophilic nature of suitably substituted cyclopropane precursors.

- Mechanism: Glycine equivalents, often protected amino acids or their esters, react with 1,2-electrophiles such as cyclopropane-containing halides or sulfonates, resulting in the formation of the cyclopropaneacetic acid backbone with the amino substituent in the alpha position.

- Stereoselectivity: The (S)-configuration is achieved by using chiral auxiliaries or chiral catalysts during alkylation, which control the stereochemical outcome.

- Reaction conditions: Typically carried out under mild to moderate temperatures with polar aprotic solvents to facilitate nucleophilic substitution.

This method is favored for its relatively straightforward approach and the ability to introduce the cyclopropane ring while controlling stereochemistry.

Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives

Another well-documented approach involves intramolecular cyclization of γ-substituted amino acid derivatives to form the cyclopropane ring.

- Process: Starting from γ-substituted amino acids or their derivatives, intramolecular nucleophilic displacement or ring closure reactions are induced under basic or catalytic conditions to form the cyclopropane ring.

- Advantages: This method allows for the construction of the strained cyclopropane ring with high regio- and stereoselectivity.

- Typical reagents: Alkali metal hydroxides or alkoxides are used to promote cyclization, often in polar solvents.

- Outcome: The cyclization yields the cyclopropaneacetic acid framework with the alpha-amino-1-methyl substituent in the desired (S)-configuration.

This intramolecular approach is efficient and can be integrated into multi-step syntheses to achieve high purity and yield.

Alkene Cyclopropanation Using Diazo Compounds and Carbene Intermediates

Cyclopropanation of alkenes using diazo compounds or carbene intermediates is a classical and versatile method to synthesize cyclopropane rings.

- Methodology: An alkene substrate bearing appropriate substituents undergoes cyclopropanation via reaction with a diazo compound or a metal-carbene complex (e.g., Rh, Cu catalysts).

- Stereocontrol: Chiral catalysts or chiral auxiliaries are employed to induce enantioselectivity, favoring the (S)-enantiomer.

- Reaction conditions: Typically conducted under inert atmosphere at controlled temperatures to avoid side reactions.

- Example: The cyclopropanation of an alkene precursor followed by functional group transformations to introduce the alpha-amino and methyl substituents.

This approach is particularly useful for constructing complex cyclopropane derivatives with precise stereochemical control.

Hydrolysis of 1-Isocyano-Cyclopropane-Carboxylic Acid Esters

According to patent literature, 1-amino-cyclopropane-carboxylic acid esters can be prepared by hydrolysis of 1-isocyano-cyclopropane-carboxylic acid esters, which can be adapted for the synthesis of cyclopropaneacetic acid derivatives.

- Stepwise process:

- The 1-isocyano-cyclopropane-carboxylic acid ester is hydrolyzed under acidic or basic conditions.

- The intermediate 1-acylamino-cyclopropane-carboxylic acid esters are saponified using excess aqueous alkali metal hydroxide (e.g., NaOH or KOH).

- The reaction mixture is acidified with concentrated hydrochloric acid under cooling.

- The product is isolated by evaporation and recrystallization from methanol or ethanol.

- Final conversion: The hydrochloride salt of 1-amino-cyclopropanecarboxylic acid can be converted to the free acid by treatment with propylene oxide in methanol at low temperatures, yielding a crystalline product.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | Acidic/basic aqueous medium | 1-acylamino-cyclopropane-carboxylic acid esters |

| Saponification | Excess aqueous alkali metal hydroxide, 70–150 °C | Hydrolyzed acid salts |

| Acidification | Concentrated HCl, 0–30 °C | Formation of hydrochloride salt |

| Isolation | Evaporation, recrystallization | Crystalline 1-amino-cyclopropanecarboxylic acid |

| Free acid formation | Propylene oxide in methanol, -5 to +20 °C | Free 1-amino-cyclopropanecarboxylic acid |

This method is notable for its high yield and purity, and it can be adapted for the preparation of alpha-amino-1-methyl derivatives by modifying starting materials.

Use of Alkali Metal Alcoholates and Dimethyl Sulfate in Cyclization

A patented process describes the reaction of 2-acylamino-4-methylthio butanoic acid ester compounds with dimethyl sulfate and alkali metal alcoholates (e.g., sodium or potassium methoxide) to induce cyclization forming the cyclopropane ring.

- Reaction conditions: Temperature range of 80–150 °C, often in the presence of a polar organic solvent.

- Mechanism: Successive methylation followed by intramolecular cyclization under basic conditions.

- Post-reaction treatment: Saponification with aqueous alkali metal hydroxide, acidification, and isolation as described above.

- Advantages: This process allows for high yields of cyclopropane derivatives with controlled stereochemistry and can be scaled for industrial applications.

Recent Advances in C-N Bond Formation for α,α-Disubstituted α-Amino Acids

Recent synthetic advancements focus on direct α-amination methods to achieve α,α-disubstituted α-amino acids, including cyclopropane derivatives.

- Key aminating agents: Azodicarboxylates and nitrosoarenes, which are electrophilic nitrogen sources.

- Catalysis: Use of carbamate-protected diamines and enamine intermediates to promote enantioselective C-N bond formation.

- Reaction conditions: Solvent-free conditions have been shown to improve conversion rates and enantioselectivity, achieving high yields of the (S)-enantiomer within 24 hours.

- Computational insights: DFT calculations reveal that hydrogen bonding and steric effects govern the stereochemical outcome, favoring the (S)-configuration.

This approach is promising for the synthesis of cyclopropaneacetic acid derivatives with high enantiomeric purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Alkylation of glycine equivalents | Glycine derivatives, 1,2-electrophiles | Straightforward, stereocontrolled | Requires chiral auxiliaries/catalysts |

| Intramolecular cyclization | γ-substituted amino acids, base | High regio- and stereoselectivity | Efficient ring formation |

| Alkene cyclopropanation | Alkenes, diazo compounds, metal catalysts | Versatile, chiral catalyst control | Complex substrates possible |

| Hydrolysis of 1-isocyano esters | Acid/base hydrolysis, saponification | High yield, crystalline product | Adaptable for methylated derivatives |

| Dimethyl sulfate + alkali alcoholate | 2-acylamino esters, dimethyl sulfate, alkali metal alkoxides | High yield, scalable | Industrially relevant |

| Direct α-amination (recent advances) | Azodicarboxylates, carbamate catalysts | High enantioselectivity, solvent-free | Computationally optimized |

Chemical Reactions Analysis

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Scientific Research Applications

Medicinal Chemistry

Leukotriene Antagonists

One of the notable applications of cyclopropaneacetic acid derivatives is in the synthesis of leukotriene antagonists. These compounds are crucial in treating asthma and other inflammatory conditions mediated by leukotrienes. For instance, 1-(mercaptomethyl)-cyclopropaneacetic acid and its derivatives serve as intermediates in the development of these antagonists, which have been documented in various patents (e.g., European Patents Nos. 480,717 and 604,114) . The synthesis of these intermediates allows for the creation of drugs that can effectively manage asthma symptoms and reduce inflammation.

Agricultural Science

Plant Hormone Regulation

Cyclopropaneacetic acid plays a role as a precursor to ethylene, a vital plant hormone involved in regulating numerous developmental processes. Ethylene influences fruit ripening, flower wilting, and responses to environmental stressors . The compound's ability to modulate ethylene production can be harnessed to improve agricultural practices, such as enhancing crop yield and quality. For example, the application of 1-aminocyclopropane-1-carboxylic acid (ACC), a direct precursor to ethylene, has been shown to affect stomatal development and plant growth under various conditions .

Synthetic Organic Chemistry

Chiral Synthesis

Cyclopropaneacetic acid is valuable in synthetic organic chemistry for producing chiral compounds. The compound can undergo various reactions, such as enantioselective C–H arylation, which facilitates the synthesis of α-amino acids with specific stereochemical configurations. This is particularly important for drug discovery and development, where the chirality of compounds can significantly affect their biological activity . Recent studies have demonstrated methods to achieve high enantiomeric excess in the synthesis of α-amino acids using cyclopropane derivatives .

Case Studies

| Application Area | Compound/Process | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Leukotriene antagonists from cyclopropane derivatives | Improved treatment options for asthma and inflammatory diseases |

| Agricultural Science | Ethylene regulation via ACC | Enhanced crop yield and stress response management |

| Synthetic Organic Chemistry | Enantioselective C–H arylation | Efficient synthesis of chiral α-amino acids for drug development |

Mechanism of Action

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- can be compared with other similar compounds such as 1-aminocyclopropanecarboxylic acid and its derivatives. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- lies in its specific chiral configuration and the presence of the cyclopropane ring, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Cyclopropane-Containing Carboxylic Acids

| Compound Name | Substituents | Key Functional Groups | Stereochemistry | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- | Cyclopropane, methyl, amino, carboxylic acid | Amino, carboxylic acid | (1S,2R), (S)-amino | ~195 (estimated) |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Cyclopropane, amino, carboxylic acid | Amino, carboxylic acid | None specified | 101.1 |

| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | Cyclopropane, phenyl, carboxylic acid | Carboxylic acid | trans-configuration | 162.19 |

| 1-(Mercaptomethyl)cyclopropaneacetic acid | Cyclopropane, mercaptomethyl, carboxylic acid | Thiol, carboxylic acid | None specified | 146.20 |

| 2-Benzoylcyclopropaneacetic acid (1R,2S) | Cyclopropane, benzoyl, carboxylic acid | Ketone, carboxylic acid | (1R,2S)-rel configuration | 260.33 |

Key Observations :

- Cyclopropane ring : All compounds share the strained cyclopropane core, influencing reactivity and conformational stability.

- Functional groups: The target compound’s amino and methyl groups distinguish it from ACC (plant ethylene precursor) , PCCA (ethylene biosynthesis regulator) , and mercaptomethyl derivatives (pharmaceutical intermediates) .

- Stereochemistry : The (S)-configuration in the target compound contrasts with the racemic or unspecified stereochemistry of analogs like ACC and PCCA .

Physicochemical Properties

Table 2: Acidity and Reactivity Comparisons

Key Observations :

- The target compound’s carboxylic acid pKa is estimated to align with cyclopropaneacetic acid (4.76) but may be lower due to electron-withdrawing effects of the amino group .

- Thiol-containing analogs (e.g., 1-(mercaptomethyl)cyclopropaneacetic acid) exhibit lower stability due to oxidation sensitivity, unlike the target compound’s amino group .

Biological Activity

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-, is a compound of significant interest in biological research due to its potential applications in agriculture and medicine. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- has the molecular formula and features a cyclopropane ring attached to an acetic acid moiety. Its stereochemistry is defined by the (S) configuration at the alpha carbon, which plays a crucial role in its biological interactions.

1. Plant Growth Regulation

Recent studies have highlighted the role of cyclopropaneacetic acid derivatives, particularly 1-amino-cyclopropane-1-carboxylic acid (ACCA), in enhancing plant resilience against environmental stressors. ACCA is known to modulate ethylene biosynthesis, which is critical for plant stress responses. It has been shown to:

- Enhance Defense Mechanisms : ACCA induces a virulence system that boosts maize's defense against pathogens by altering ethylene production pathways .

- Stress Tolerance : The compound helps plants cope with abiotic stressors such as drought by activating various signaling pathways involving plant hormones like abscisic acid and jasmonic acid .

Data Tables

Case Study 1: ACCA in Maize Resilience

A study conducted by Jorgensen et al. (1996) demonstrated that ACCA significantly improved maize's resistance to pathogen attacks. The compound was found to activate ethylene biosynthesis pathways, enhancing the plant's ability to fend off diseases.

Case Study 2: Cytotoxic Effects of Related Compounds

Research published by Peschel and Sahl (2006) examined peptides similar to cyclopropane derivatives and found that they effectively killed cancer cells through unique mechanisms that did not induce resistance. These findings suggest that cyclopropaneacetic acid derivatives may also possess similar properties.

Mechanistic Insights

The biological activity of cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- is largely attributed to its interaction with key biochemical pathways:

- Ethylene Biosynthesis : By acting as a precursor for ethylene production, ACCA influences various plant responses to stress .

- Cell Membrane Interactions : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death through mechanisms that prevent resistance development .

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-α-amino-1-methyl-cyclopropaneacetic acid?

Answer:

The synthesis of cyclopropaneacetic acid derivatives often involves the Willgerodt-Kindler reaction or halo-amide intermediates . For example:

- Willgerodt-Kindler Route : Cyclopropylmethyl ketone reacts with sulfur and piperidine under reflux, followed by hydrolysis to yield cyclopropaneacetic acid derivatives. However, yields may be low (~8%) .

- Halo-amide Pathway : Starting from 1-(hydroxymethyl)-cyclopropaneacetonitrile, sequential reactions with HBr or HCl generate imino ester intermediates, which are treated with thiourea to form stable isothiuronium salts. Subsequent hydrolysis and oxidation yield disulfide intermediates, followed by reduction to the final thiol product .

Key Considerations : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .

Advanced: How can stereochemical control be achieved during synthesis of the (S)-enantiomer?

Answer:

Stereoselectivity is influenced by chiral catalysts , solvent polarity , and temperature :

- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., enantiopure cyclopropaneacetonitrile) to direct stereochemistry .

- Asymmetric Catalysis : Palladium or organocatalysts can enforce enantioselective cyclopropanation or amination steps.

- Crystallization-Induced Resolution : Racemic mixtures may be resolved using chiral resolving agents (e.g., tartaric acid derivatives) .

Data Insight : In , spirocyclic intermediates (e.g., 5-oxa-spiro[2.4]hept-6-ylideneamine) enforce stereochemical control during ring-opening reactions.

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

- ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the α-amino methyl group resonates at δ 1.2–1.5 ppm. Carboxylic acid protons are typically absent due to exchange .

- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities.

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁NO₂ at m/z 158.08) .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:

- Inert Atmosphere Storage : Store under nitrogen or argon at –20°C to minimize disulfide formation .

- Antioxidants : Add 0.1% w/w ascorbic acid or EDTA to aqueous solutions.

- Derivatization : Convert the thiol group to stable disulfides or tert-butyl thioethers for long-term storage .

Contradiction Note : reports that even with degassed solvents, trace oxygen can cause oxidation, necessitating rigorous inert handling.

Basic: How is purity assessed, and what are common impurities?

Answer:

- HPLC/UPLC : Use a C18 column with mobile phases (e.g., 0.1% TFA in acetonitrile/water). Impurities include disulfides (<0.05% area) and unreacted halo-amides .

- Chiral Chromatography : Confirm enantiopurity with chiral columns (e.g., Chiralpak AD-H) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values.

Advanced: How does cyclopropane ring strain influence reactivity in nucleophilic substitutions?

Answer:

The Bent’s Rule and Baeyer Strain theory predict enhanced reactivity:

- Ring-Opening Reactions : Under acidic/basic conditions, the cyclopropane ring undergoes cleavage to form allylic or propargylic intermediates. For example, HCl opens the ring to yield chlorinated alkenes .

- Electronic Effects : The cyclopropane’s conjugated “banana bonds” increase electron density at the α-carbon, accelerating nucleophilic attacks (e.g., amination or esterification) .

Experimental Data : Cyclopropaneacetic acid exhibits a pKa of ~4.2, comparable to vinylacetic acid, confirming enhanced acidity due to ring strain .

Advanced: What computational tools predict the compound’s stability and reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring (e.g., Gaussian 16 with B3LYP/6-31G*).

- pKa Prediction : Tools like ACD/Labs or SPARC estimate acidity constants, validated against experimental titration data (e.g., pKa = 4.2 in water) .

- Molecular Dynamics (MD) : Simulate degradation pathways under varying pH/temperature conditions.

Basic: What are the primary applications in pharmaceutical research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.